molecular formula C18H23N3O4S2 B3012647 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034401-30-2

5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide

Cat. No.: B3012647
CAS No.: 2034401-30-2
M. Wt: 409.52
InChI Key: ALJVONHCOYPZCJ-UHFFFAOYSA-N
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Description

5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H23N3O4S2 and its molecular weight is 409.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Synthesis and Antimicrobial Screening

A series of compounds structurally related to thiazole and sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating potential applications in treating microbial diseases (Desai et al., 2013; Krátký et al., 2012).

Anticancer Applications

Synthesis and Anticancer Evaluation

Research on 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety has shown that some synthesized compounds exhibit potent cytotoxic activity against various human cancer cell lines. These studies highlight the potential of sulfonamide and thiazole derivatives in developing new anticancer therapies (Ravichandiran et al., 2019).

Chemical Synthesis Applications

Rhodium(III)-catalyzed Annulations

Innovations in chemical synthesis techniques have been demonstrated, such as Rh(III)-catalyzed chemodivergent annulations involving N-methoxybenzamides and sulfoxonium ylides. This methodology, leveraging C-H activation, showcases the role of sulfonamide derivatives in facilitating complex chemical transformations (Xu et al., 2018).

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis pathway. Additionally, studies could be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

5-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-25-16-8-7-13(9-14(16)18(19)22)27(23,24)20-10-17-21-15(11-26-17)12-5-3-2-4-6-12/h7-9,11-12,20H,2-6,10H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJVONHCOYPZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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